molecular formula C13H20N4O3 B2439081 tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate CAS No. 1186203-58-6

tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B2439081
CAS No.: 1186203-58-6
M. Wt: 280.328
InChI Key: WKKDQBIXIGYWFQ-SNVBAGLBSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, an imidazole ring, an amino group, and a pyrrolidine ring . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, compounds with tert-butyl groups are often synthesized using chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The tert-butyl group, imidazole ring, and pyrrolidine ring would all contribute to the overall structure .


Chemical Reactions Analysis

The tert-butyl group in the compound could be involved in various chemical reactions due to its unique reactivity pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a tert-butyl group might exhibit certain properties due to the unique reactivity pattern of the tert-butyl group .

Scientific Research Applications

Crystal Structure Analysis

  • The compound shows a unique all-cis trisubstituted pyrrolidin-2-one structure, exhibiting significant intramolecular hydrogen bonding. This structural peculiarity is essential for studying molecular conformations and interactions (Weber et al., 1995).

Synthesis and Characterization

  • It has been synthesized and characterized, providing insights into its molecular structure through X-ray diffraction studies. These studies contribute significantly to understanding the compound's physical and chemical properties (Naveen et al., 2007).

Catalytic Activities

  • This compound is used in the synthesis of ruthenium(II) carbonyl chloride complexes, demonstrating significant catalytic activities in hydrogen transfer reactions of ketones. Its role in catalysis is critical for developing new synthetic methodologies (Cheng et al., 2009).

Planarity Studies

  • The planarity of its substituted pyrrole and furan rings has been studied, contributing to the understanding of molecular geometry and its impact on chemical reactions and interactions (Dazie et al., 2017).

Stability Analysis

  • It has been used to demonstrate the exceptional stability of certain carbenes, contributing to our understanding of carbene chemistry, particularly in the context of the stability and reactivity of such species (Hill et al., 1997).

Synthesis of Schiff Base Compounds

  • Used in the synthesis of Schiff base compounds, which are essential in various chemical reactions and have numerous applications in organic and medicinal chemistry (Çolak et al., 2021).

Hirshfeld Surface Analysis

  • Employed in the Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives. This analysis is crucial for understanding intermolecular interactions and crystal packing, which are vital in the development of new materials and drugs (Dhanalakshmi et al., 2018).

Future Directions

The future directions for research and use of this compound would likely depend on its specific properties and potential applications. Given the unique reactivity pattern of the tert-butyl group , there could be interesting possibilities for its use in chemical transformations.

Properties

IUPAC Name

tert-butyl (3R)-3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDQBIXIGYWFQ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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